molecular formula C28H30ClN3O6 B10752630 2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide

2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide

Cat. No.: B10752630
M. Wt: 540.0 g/mol
InChI Key: DPEXZURXDJIYRS-BOXHHOBZSA-N
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Description

2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide is a complex organic compound that features a unique structure incorporating an isoxazole ring, multiple methoxy groups, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide typically involves multi-step organic reactionsThe final step often involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while nitration can introduce nitro groups onto the aromatic rings .

Scientific Research Applications

2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-{2-methoxy-5-[5-(3,4,5-trimethoxy-phenyl)-isoxazol-4-yl]-phenyl}-3-phenyl-propionamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H30ClN3O6

Molecular Weight

540.0 g/mol

IUPAC Name

(2S)-2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C28H29N3O6.ClH/c1-33-23-11-10-18(13-22(23)31-28(32)21(29)12-17-8-6-5-7-9-17)20-16-30-37-26(20)19-14-24(34-2)27(36-4)25(15-19)35-3;/h5-11,13-16,21H,12,29H2,1-4H3,(H,31,32);1H/t21-;/m0./s1

InChI Key

DPEXZURXDJIYRS-BOXHHOBZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C(CC4=CC=CC=C4)N.Cl

Origin of Product

United States

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